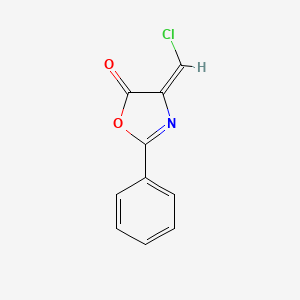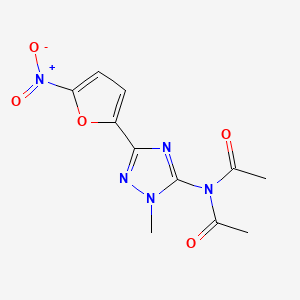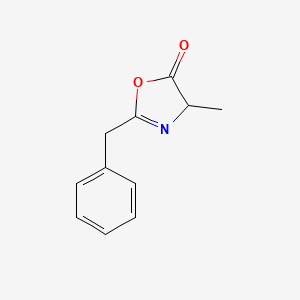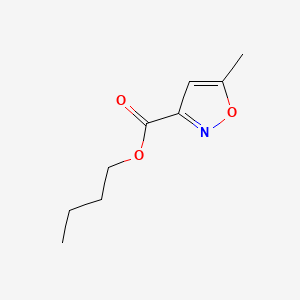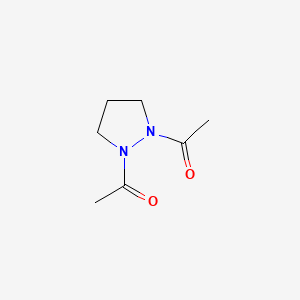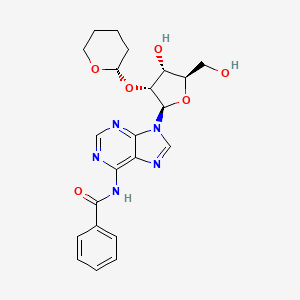
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a benzamide group, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Protection and Deprotection Steps: Protecting groups such as tetrahydropyranyl (THP) are used to protect hydroxyl groups during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
科学的研究の応用
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Benzamide: A simpler compound with a benzamide group, lacking the complex purine structure.
Nicotinamide: Another amide compound with distinct biological activities.
Uniqueness
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its combination of a purine base and a benzamide group, providing a versatile scaffold for various chemical modifications and applications.
特性
分子式 |
C22H25N5O6 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2S)-oxan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C22H25N5O6/c28-10-14-17(29)18(33-15-8-4-5-9-31-15)22(32-14)27-12-25-16-19(23-11-24-20(16)27)26-21(30)13-6-2-1-3-7-13/h1-3,6-7,11-12,14-15,17-18,22,28-29H,4-5,8-10H2,(H,23,24,26,30)/t14-,15+,17-,18-,22-/m1/s1 |
InChIキー |
IBPYOJBSUMFYCJ-GGODKQGSSA-N |
異性体SMILES |
C1CCO[C@H](C1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
正規SMILES |
C1CCOC(C1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
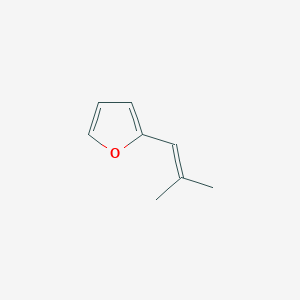
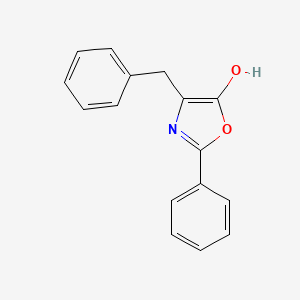
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
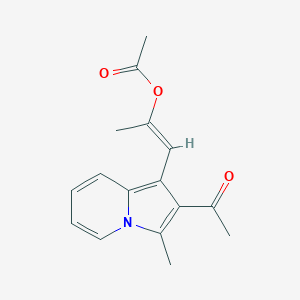
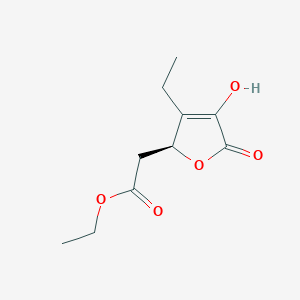
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
